6-(4-ethoxyphenyl)-3-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-3,4-dihydropyrimidin-4-one
CAS No.: 1060188-84-2
Cat. No.: VC11942394
Molecular Formula: C24H25FN4O3
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1060188-84-2 |
|---|---|
| Molecular Formula | C24H25FN4O3 |
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 6-(4-ethoxyphenyl)-3-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]pyrimidin-4-one |
| Standard InChI | InChI=1S/C24H25FN4O3/c1-2-32-19-9-7-18(8-10-19)21-15-23(30)29(17-26-21)16-24(31)28-13-11-27(12-14-28)22-6-4-3-5-20(22)25/h3-10,15,17H,2,11-14,16H2,1H3 |
| Standard InChI Key | SALHITWFJZKRKT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F |
Introduction
Structural Features:
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Dihydropyrimidinone Core: The 3,4-dihydropyrimidin-4-one moiety provides the compound with a heterocyclic framework that is often associated with bioactivity.
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Piperazine Substitution: The piperazine group functionalized with a 2-fluorophenyl ring enhances the molecule's potential for receptor binding due to its electron-withdrawing and steric properties.
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Ethoxyphenyl Group: The ethoxy group on the phenyl ring contributes to lipophilicity and may influence the compound's pharmacokinetics.
Synthesis
The synthesis of this compound likely involves multi-step organic reactions, including:
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Formation of the Dihydropyrimidinone Core:
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Cyclocondensation reactions involving urea or thiourea, β-ketoesters, and aldehydes under acidic or basic conditions.
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This step forms the pyrimidine ring system.
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Introduction of the Piperazine Moiety:
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The incorporation of a fluorophenyl-substituted piperazine is typically achieved through nucleophilic substitution or reductive amination.
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Final Functionalization:
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Coupling reactions to attach the ethoxyphenyl and oxoethyl groups to complete the molecule.
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Reaction Conditions:
These steps often require solvents like dichloromethane or ethanol and catalysts such as triethylamine or Lewis acids.
Potential Pharmacological Targets:
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Central Nervous System (CNS):
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Piperazine derivatives are known to interact with serotonin (5-HT), dopamine (D), and norepinephrine (NE) receptors.
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The fluorophenyl substitution may enhance binding affinity for CNS receptors.
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Antimicrobial Properties:
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Dihydropyrimidinones have been studied for antibacterial and antifungal activities due to their ability to disrupt microbial enzyme systems.
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Mechanism of Action:
The combination of hydrophobic (fluorophenyl) and hydrophilic (dihydropyrimidinone) regions in the molecule allows it to potentially interact with diverse biological targets through hydrogen bonding, π-stacking interactions, and Van der Waals forces.
Applications in Drug Discovery
This compound serves as a scaffold for drug design in areas such as:
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Antidepressants/Anxiolytics:
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The piperazine core is commonly found in psychoactive drugs targeting neurotransmitter systems.
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Anticancer Agents:
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Dihydropyrimidinones are known inhibitors of enzymes like thymidylate synthase, critical for DNA synthesis in cancer cells.
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Antimicrobial Drugs:
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The structural resemblance to other pyrimidine-based antibiotics suggests potential antimicrobial activity.
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Research Trends
Recent studies on related compounds suggest:
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Enhanced Receptor Affinity: Fluorinated aromatic substitutions improve receptor binding profiles in CNS-active drugs.
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Improved Bioavailability: Ethoxy groups increase lipophilicity and membrane permeability.
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Versatility in Drug Design: Dihydropyrimidinones are widely used as flexible scaffolds for medicinal chemistry.
Further experimental validation is necessary to confirm specific activities and optimize pharmacokinetic properties for clinical applications.
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